

Mometasone Furoate-13C,d6: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for **Mometasone Furoate-13C,d6**, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies. This document will detail the typical quantitative data, experimental methodologies, and relevant biological pathways associated with this compound, offering valuable insights for researchers and drug development professionals.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications.[1][2][3][4] For a high-purity, isotopically labeled compound like **Mometasone Furoate-13C,d6**, the CoA is a critical document that assures its identity, purity, and isotopic enrichment, ensuring the accuracy and reliability of experimental results.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data typically presented in a Certificate of Analysis for **Mometasone Furoate-13C,d6**. These specifications are essential for ensuring the quality and suitability of the standard for its intended analytical applications.



Test Parameter	Typical Specification	Methodology	Purpose
Appearance	White to Off-White Solid	Visual Inspection	Confirms the physical state of the material.
Chemical Purity (HPLC)	≥98.0%	High-Performance Liquid Chromatography (HPLC)	Determines the percentage of the desired compound, identifying any impurities.[7]
Chemical Identity	Conforms to Structure	Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)	Confirms the molecular structure of the compound.
Isotopic Purity	Report Value	Mass Spectrometry (MS)	Quantifies the percentage of the isotopically labeled compound versus the unlabeled species.
Isotopic Enrichment	≥99 atom % 13C; ≥98 atom % D	Mass Spectrometry (MS) / NMR	Determines the percentage of heavy isotopes at the labeled positions.
Mass Spectrum	Consistent with Structure	Mass Spectrometry (MS)	Provides the mass-to- charge ratio, confirming the molecular weight and isotopic labeling.
¹ H NMR Spectrum	Consistent with Structure	Proton Nuclear Magnetic Resonance (¹H NMR)	Confirms the chemical structure and the positions of deuteration.
¹³ C NMR Spectrum	Consistent with Structure	Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)	Confirms the positions of carbon-13 labeling.



Residual Solvents	≤0.5%	Gas Chromatography (GC) or ¹ H NMR	Quantifies any remaining solvents from the synthesis process.
Water Content	≤1.0%	Karl Fischer Titration	Determines the amount of water present in the material.
Storage Conditions	2-8°C, protect from light	N/A	Provides recommended storage conditions to ensure long-term stability.
Retest Date	Report Date	N/A	Indicates the date after which the material should be re- analyzed to ensure it still meets specifications.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **Mometasone Furoate- 13C,d6**. The following are typical protocols for the key analytical techniques cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is used to separate and quantify Mometasone Furoate from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).[8]



- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used.[1]
 [9][10] For example, an isocratic mobile phase of 55:45 (v/v) acetonitrile:water.[10]
- Flow Rate: Typically 1.0 mL/min.[1][9][10]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
- Detection: UV detection at a wavelength of 254 nm.[7][9]
- Injection Volume: 10-20 μL.
- Sample Preparation: A stock solution of the material is prepared in a suitable solvent like methanol or acetonitrile and then diluted with the mobile phase to an appropriate concentration.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique to confirm the molecular weight and isotopic enrichment of the labeled compound.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
 Orbitrap instrument, coupled to an HPLC or direct infusion source.
- Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.
- Mass Analyzer: Set to scan a mass range that includes the expected molecular ions of both the labeled and unlabeled Mometasone Furoate.
- Data Analysis: The mass spectrum will show a peak corresponding to the [M+H]⁺ or other adducts of **Mometasone Furoate-13C,d6**. The mass difference compared to the unlabeled standard confirms the presence of the isotopes. Isotopic purity is determined by comparing the peak intensities of the labeled and unlabeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure and confirms the location of the isotopic labels.

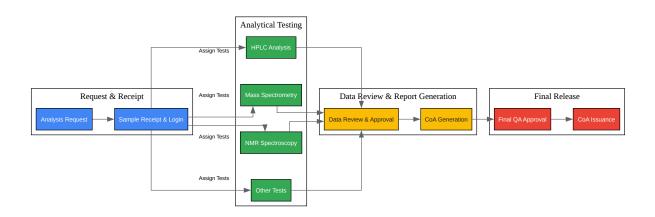


- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).
- ¹H NMR: The proton NMR spectrum is acquired to confirm the overall structure. The absence or significant reduction of signals at the deuterated positions confirms the location of the deuterium labels.
- ¹³C NMR: The carbon-13 NMR spectrum is acquired to confirm the positions of the carbon-13 labels, which will show enhanced signals.
- Data Analysis: The chemical shifts, splitting patterns, and integrations of the signals are compared to the known spectrum of Mometasone Furoate to verify the structure.

Mandatory Visualizations

The following diagrams illustrate key processes and pathways related to **Mometasone** Furoate-13C,d6.



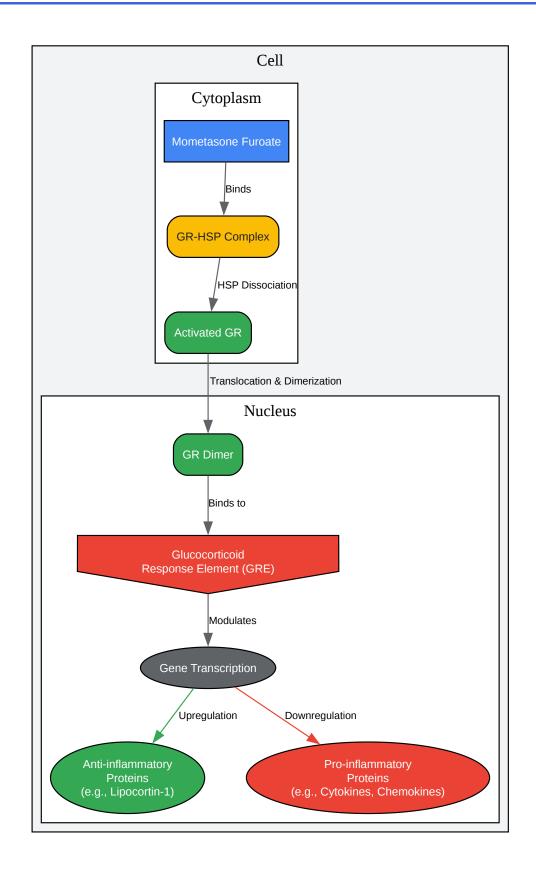


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Certificate of Analysis (CoA) Generation Workflow.

Mometasone Furoate is a synthetic corticosteroid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor.[9][11][12] The use of **Mometasone Furoate-13C,d6** as an internal standard allows for the precise quantification of the unlabeled drug in biological matrices, which is essential for understanding its pharmacokinetic and pharmacodynamic properties.





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Glucocorticoid Receptor Signaling Pathway for Mometasone Furoate.



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- To cite this document: BenchChem. [Mometasone Furoate-13C,d6: A Technical Guide to its Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610680#mometasone-furoate-13c-d6-certificate-of-analysis]

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